2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonylpyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the sulfonyl group and the thioacetamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
- 2-((4-amino-5-(methylsulfonyl)pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
Uniqueness
2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is unique due to the presence of the isopropylphenyl group, which may confer specific biological activities or chemical properties not found in similar compounds. This uniqueness can make it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2/c1-14(2)16-6-10-18(11-7-16)31(28,29)19-12-24-22(26-21(19)23)30-13-20(27)25-17-8-4-15(3)5-9-17/h4-12,14H,13H2,1-3H3,(H,25,27)(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDREXXKZBATHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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